Progesterone

Description

Progesterone is a white powder. Melting point 121 °C. Stable in air. Insoluble in water. A female sex hormone. Low toxicity.

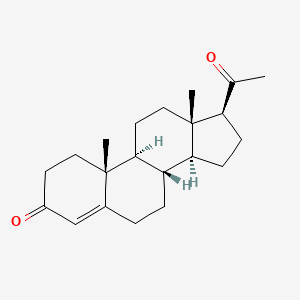

Progesterone is a C21-steroid hormone in which a pregnane skeleton carries oxo substituents at positions 3 and 20 and is unsaturated at C(4)-C(5). As a hormone, it is involved in the female menstrual cycle, pregnancy and embryogenesis of humans and other species. It has a role as a contraceptive drug, a progestin, a progesterone receptor agonist, a human metabolite and a mouse metabolite. It is a 20-oxo steroid, a 3-oxo-Delta(4) steroid and a C21-steroid hormone. It derives from a hydride of a pregnane.

Progesterone is a hormone that occurs naturally in females, and is essential for endometrial receptivity, embryo implantation, and the successful establishment of pregnancy. A low progesterone concentration or an insufficient response to progesterone can cause infertility and pregnancy loss. Progesterone is used in various contraceptive preparations to prevent ovulation and fertilization, as well as in other formulations to promote and support pregnancy. Please see [Medroxyprogesterone acetate], [Megestrol acetate], [Dydrogesterone] and [Hydroxyprogesterone] entries for information on various other forms of progesterone. Pharmaceutical progesterone is made from a plant source as a starting material and is chemically identical to progesterone of human ovarian origin. Progesterone is available in gelatinized capsule form, vaginal gel form, tablet form, vaginal insert form, and injection form, all used for various purposes.

Progesterone is a Progesterone.

Progesterone has been reported in Abedus herberti, Cota palaestina, and other organisms with data available.

Therapeutic Progesterone is the therapeutic form of the naturally occurring hormone progesterone. Progesterone binds to the progesterone receptor, resulting in dissociation of heat shock proteins, receptor phosphorylation, and transcription activation through direct or indirect interaction with transcription factors. This agent exerts inhibitory effects on estrogens by decreasing the number of estrogen receptors and increasing its metabolism to inactive metabolites. Progesterone induces secretory changes in the endometrium, decreases uterine contractility during pregnancy, and maintains pregnancy.

Progesterone is produced in the corpus luteum and by the placenta, as an antagonist of estrogens. Promotes proliferation of uterine mucosa and the implantation of the blastocyst, prevents further follicular development.

Progestin is any synthetic steroid hormone that resembles the naturally occurring hormone and has progesterone-like properties.

PROGESTERONE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1976 and has 3 approved and 41 investigational indications. This drug has a black box warning from the FDA.

The major progestational steroid that is secreted primarily by the corpus luteum and the placenta. Progesterone acts on the uterus, the mammary glands and the brain. It is required in embryo implantation, pregnancy maintenance, and the development of mammary tissue for milk production. Progesterone, converted from pregnenolone, also serves as an intermediate in the biosynthesis of gonadal steroid hormones and adrenal corticosteroids. Progesterone is a C-21 steroid hormone involved in the female menstrual cycle, pregnancy (supports gestation) and embryogenesis of humans and other species. Progesterone belongs to a class of hormones called progestagens, and is the major naturally occurring human progestagen. During implantation and gestation, progesterone appears to decrease the maternal immune response to allow for the acceptance of the pregnancy. Progesterone decreases contractility of the uterine smooth muscle. The fetus metabolizes placental progesterone in the production of adrenal mineralo- and glucosteroids. A drop in progesterone levels is possibly one step that facilitates the onset of labor. In addition progesterone inhibits lactation during pregnancy. The fall in progesterone levels following delivery is one of the triggers for milk production.

a vaginal progesterone gel

The major progestational steroid that is secreted primarily by the CORPUS LUTEUM and the PLACENTA. Progesterone acts on the UTERUS, the MAMMARY GLANDS and the BRAIN. It is required in EMBRYO IMPLANTATION; PREGNANCY maintenance, and the development of mammary tissue for MILK production. Progesterone, converted from PREGNENOLONE, also serves as an intermediate in the biosynthesis of GONADAL STEROID HORMONES and adrenal CORTICOSTEROIDS.

See also: Estradiol; progesterone (component of).

Properties

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19H,4-11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKFOVLPORLFTN-LEKSSAKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Record name | PROGESTERONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | progesterone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Progesterone | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022370 | |

| Record name | Progesterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Progesterone is a white powder. Melting point 121 °C. Stable in air. Insoluble in water. A female sex hormone. Low toxicity., Solid, White odorless crystals or powder. | |

| Record name | PROGESTERONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Progesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PROGESTERONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/881 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

394.13°C (rough estimate) | |

| Record name | Progesterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00396 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), <0.1 g/100 mL at 19 ºC, Sol in alcohol, acetone, dioxane /beta-Progesterone/, Soluble in alcohol, acetone, dioxane, concentrated sulfuric acid; sparingly soluble in vegetable oils, In double-distilled water, 9.12 mg/L, In water, 8.81 mg/L at 25 °C, 0.00881 mg/mL at 25 °C | |

| Record name | PROGESTERONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Progesterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00396 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROGESTERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3389 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Progesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.171 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.166 g/cu cm at 23 °C, 1.171 | |

| Record name | PROGESTERONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROGESTERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3389 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROGESTERONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/881 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Impurities |

Reported impurities include: 21-(cyclohex-1-enyl)pregn-4-ene-3,20-dione, 21-(cyclohexylidene) pregn-4-ene-3,20-dione, (20R)-20-hydroxypregn-4-en-3-one, (20S)-20-hydroxypregn-4-en-3-one, (20R)-3-oxopregn-4-en-20-yl acetate, (20S)-3-oxopregn-4-en-20-yl acetate and pregna-4,14-diene-3,20-dione. | |

| Record name | PROGESTERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3389 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Prisms, White crystalline powder, Exists in two crystalline forms | |

CAS No. |

57-83-0 | |

| Record name | PROGESTERONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Progesterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Progesterone [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Progesterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00396 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | progesterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | progesterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Progesterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Progesterone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Progesterone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G7DS2Q64Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROGESTERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3389 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Progesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PROGESTERONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/881 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

250 to 252 °F (NTP, 1992), 128-132, 129 °C, 121 °C, 250-252 °F | |

| Record name | PROGESTERONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20955 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Progesterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00396 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROGESTERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3389 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Progesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PROGESTERONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/881 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

A Technical Guide to Progesterone Synthesis in the Adrenal Glands

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core progesterone synthesis pathway in the human adrenal glands. It is designed to serve as a critical resource for researchers, scientists, and professionals involved in drug development and adrenal physiology research. This guide details the molecular players, regulatory mechanisms, quantitative data, and key experimental protocols relevant to the study of adrenal progesterone production.

Introduction to Adrenal Progesterone Synthesis

Progesterone, a C21 steroid hormone, is a crucial intermediate in the biosynthesis of all adrenal steroid hormones, including glucocorticoids (cortisol), mineralocorticoids (aldosterone), and androgens.[1][2] While the ovaries are the primary source of progesterone in premenopausal women, the adrenal cortex also synthesizes and secretes this hormone, which then serves as a precursor for other steroids.[1][2] The adrenal production of progesterone is primarily regulated by the pituitary-derived adrenocorticotropic hormone (ACTH).[3] A comprehensive understanding of this pathway is essential for research into adrenal disorders and the development of targeted therapeutics.

The Core Synthesis Pathway

The synthesis of progesterone in the adrenal cortex begins with cholesterol and involves a series of enzymatic reactions localized within the mitochondria and the smooth endoplasmic reticulum.

Cholesterol Transport: The Rate-Limiting Step

The initial and rate-limiting step in all steroidogenesis is the transport of cholesterol from the outer to the inner mitochondrial membrane. This crucial process is facilitated by the Steroidogenic Acute Regulatory (StAR) protein . ACTH stimulation rapidly induces the transcription and translation of the StAR protein, leading to an increased flux of cholesterol into the mitochondria where the first enzymatic conversion occurs.

Conversion of Cholesterol to Pregnenolone

Once inside the inner mitochondrial membrane, cholesterol is converted to pregnenolone. This reaction is catalyzed by the cytochrome P450 side-chain cleavage enzyme , also known as CYP11A1 or P450scc. This enzyme complex utilizes adrenodoxin and adrenodoxin reductase as electron transfer partners and requires NADPH as a cofactor. The reaction involves two hydroxylation steps at positions C22 and C20, followed by the cleavage of the side chain between these two carbons.

Conversion of Pregnenolone to Progesterone

Pregnenolone then diffuses from the mitochondria to the smooth endoplasmic reticulum, where it is converted to progesterone. This two-step reaction is catalyzed by a single enzyme, 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴-isomerase type 2 (HSD3B2) . This enzyme first oxidizes the 3β-hydroxyl group of pregnenolone to a 3-keto group and then isomerizes the Δ⁵ double bond to a Δ⁴ double bond, yielding progesterone. HSD3B2 is the primary isoform expressed in the adrenal glands and gonads.

Regulation of Adrenal Progesterone Synthesis

The primary regulator of progesterone synthesis in the adrenal cortex is Adrenocorticotropic Hormone (ACTH) .

ACTH Signaling Pathway

ACTH, released from the anterior pituitary, binds to the melanocortin 2 receptor (MC2R) on the surface of adrenal cortical cells. This interaction, facilitated by the MC2R accessory protein (MRAP) , activates a Gs protein-coupled receptor signaling cascade. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA) . PKA then phosphorylates various downstream targets, including transcription factors that upregulate the expression of key steroidogenic genes, most notably STAR and CYP11A1.

Quantitative Data

The following tables summarize key quantitative data related to the progesterone synthesis pathway in the human adrenal gland.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg protein/min) | Source |

| HSD3B2 | Pregnenolone | 0.4 | 2.9 - 4.6 | |

| HSD3B2 | 17-OH-Pregnenolone | 0.3 | 2.9 - 4.6 | |

| HSD3B2 | DHEA | 0.3 | 2.9 - 4.6 |

Note: Vmax values for HSD3B2 were found to be similar for the three substrates and did not significantly change between the ages of 12 and 60 years. Data for human adrenal CYP11A1 kinetics are limited in the literature; however, its activity is the rate-limiting enzymatic step.

Table 2: Basal and ACTH-Stimulated Steroid Levels in Human Adrenal Vein Serum (ng/mL)

| Steroid | Basal (Pre-ACTH) | Post-ACTH (15 min) | Fold Increase | Source |

| Pregnenolone | 0.9 ± 0.3 | 270 ± 100 | ~300 | |

| 17-OH-Pregnenolone | 11 ± 3 | 2058 ± 712 | ~187 | |

| Progesterone | 1.2 ± 0.4 | 239 ± 117 | ~199 | **** |

| 17-OH-Progesterone | 11 ± 2 | 44 ± 11 | ~4 | |

| Deoxycorticosterone | 1.1 ± 0.4 | 90 ± 40 | ~82 | |

| 11-Deoxycortisol | 8 ± 3 | 104 ± 26 | ~13 | |

| Corticosterone | 31 ± 13 | 527 ± 114 | ~17 | |

| Cortisol | 900 ± 200 | 3600 ± 600 | ~4 |

Values are presented as mean ± SEM. Data were obtained via LC-MS/MS analysis of adrenal vein serum from individuals with aldosterone-producing adenomas in the contralateral adrenal gland.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the adrenal progesterone synthesis pathway.

Western Blotting for StAR Protein in H295R Cells

This protocol describes the detection of StAR protein expression in the human adrenocortical carcinoma cell line, NCI-H295R, a common in vitro model for steroidogenesis research.

5.1.1 Materials

-

NCI-H295R cells

-

Cell culture medium (e.g., DMEM/F12 with supplements)

-

ACTH or Forskolin (for stimulation)

-

Ice-cold PBS

-

RIPA Lysis Buffer with protease inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Rabbit anti-StAR

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

Chemiluminescent substrate (ECL)

-

Imaging system

5.1.2 Procedure

-

Cell Culture and Treatment: Culture H295R cells to ~80% confluency. Treat cells with ACTH (e.g., 10 nM) or Forskolin (e.g., 10 µM) for the desired time (e.g., 6-24 hours) to stimulate StAR expression. Include an untreated control.

-

Cell Lysis: Wash cells with ice-cold PBS. Add 1 mL of ice-cold RIPA buffer per 10 cm dish. Scrape cells and transfer the lysate to a microfuge tube.

-

Protein Quantification: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run at 100-120 V until the dye front reaches the bottom. Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-StAR antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in 5.1.2.8.

-

Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Imaging: Acquire the chemiluminescent signal using an appropriate imaging system.

CYP11A1 (P450scc) Enzyme Activity Assay

This protocol is for a reconstituted enzyme assay to measure the activity of CYP11A1.

5.2.1 Materials

-

Purified human CYP11A1

-

Purified human Adrenodoxin (Adx)

-

Purified human Adrenodoxin Reductase (AdR)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Cholesterol or a water-soluble cholesterol analog (e.g., 22R-hydroxycholesterol)

-

Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

-

Methylene chloride

-

HPLC system with a reverse-phase column (e.g., C18)

-

Mobile phase (e.g., methanol)

5.2.2 Procedure

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing CYP11A1 (e.g., 0.5 µM), Adx (e.g., 1 µM), AdR (e.g., 0.125 µM), and the NADPH regenerating system in the reaction buffer.

-

Substrate Addition: Add the cholesterol substrate (e.g., 100 µM) to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding an organic solvent such as methylene chloride. Vortex vigorously and centrifuge to separate the phases.

-

Sample Preparation for HPLC: Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the dried extract in the mobile phase.

-

HPLC Analysis: Inject the reconstituted sample onto the HPLC system. Separate the substrate (cholesterol) and the product (pregnenolone) using an appropriate gradient of the mobile phase.

-

Quantification: Detect the steroids by UV absorbance (e.g., at 240 nm for pregnenolone). Quantify the amount of pregnenolone produced by comparing the peak area to a standard curve.

HSD3B2 Enzyme Activity Assay

This protocol describes a radioassay for determining HSD3B2 activity in cultured cells or adrenal tissue homogenates.

5.3.1 Materials

-

[³H]Pregnenolone (substrate)

-

NAD⁺ (cofactor)

-

Reaction buffer (e.g., Tris-HCl, pH 7.5-8.1)

-

Digitonin solution

-

Scintillation cocktail

-

Scintillation counter

-

Cultured adrenal cells (e.g., H295R) or adrenal tissue homogenate

5.3.2 Procedure

-

Sample Preparation: For cultured cells, harvest and homogenize the cells. For tissue, homogenize in an appropriate buffer. Determine the protein concentration.

-

Reaction Setup: In a reaction tube, combine the cell/tissue homogenate, reaction buffer, NAD⁺, and [³H]pregnenolone.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes). The reaction should be linear with respect to time and protein concentration.

-

Precipitation: Add digitonin solution to selectively precipitate the unconverted [³H]pregnenolone. Progesterone remains in the supernatant.

-

Separation: Centrifuge the tubes to pellet the digitonin-steroid complex.

-

Scintillation Counting: Transfer an aliquot of the supernatant (containing [³H]progesterone) to a scintillation vial, add scintillation cocktail, and count the radioactivity in a scintillation counter.

-

Calculation: Calculate the amount of [³H]progesterone formed based on the specific activity of the [³H]pregnenolone and the counts obtained. Express the enzyme activity as pmol or nmol of progesterone formed per minute per mg of protein.

Quantification of Progesterone by HPLC-MS/MS

This protocol outlines the general steps for quantifying progesterone in cell culture medium from H295R cells.

5.4.1 Materials

-

Cell culture medium samples

-

Internal standard (e.g., deuterated progesterone)

-

Extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate)

-

HPLC system coupled to a tandem mass spectrometer (MS/MS)

-

C18 analytical column

-

Mobile phase A (e.g., water with 0.1% formic acid)

-

Mobile phase B (e.g., acetonitrile or methanol with 0.1% formic acid)

5.4.2 Procedure

-

Sample Preparation: To a known volume of cell culture medium, add the internal standard.

-

Liquid-Liquid Extraction: Add the extraction solvent, vortex thoroughly, and centrifuge to separate the aqueous and organic layers.

-

Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.

-

HPLC Separation: Inject the sample onto the HPLC system. Use a gradient elution with mobile phases A and B to achieve chromatographic separation of progesterone from other components.

-

MS/MS Detection: The eluent from the HPLC is introduced into the mass spectrometer. Use electrospray ionization (ESI) in positive ion mode. Monitor for specific precursor-to-product ion transitions for progesterone and the internal standard in multiple reaction monitoring (MRM) mode.

-

Quantification: Generate a standard curve using known concentrations of progesterone. Determine the concentration of progesterone in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of the progesterone synthesis pathway and a general experimental workflow for its investigation.

References

Progesterone Receptor Signaling in Neurons: A Technical Guide to Core Mechanisms and Experimental Analysis

Executive Summary: Progesterone, a key steroid hormone, exerts profound effects on the central nervous system (CNS) that extend far beyond its reproductive functions. Its roles in neuroprotection, myelination, mood regulation, and cognition are of significant interest in neuroscience and drug development.[1][2] These diverse actions are mediated through a complex network of signaling cascades initiated by various progesterone receptor (PR) isoforms. Understanding these pathways at a molecular level is critical for developing targeted therapeutics for neurological disorders, traumatic brain injury, and neurodegenerative diseases.[3]

This technical guide provides an in-depth examination of the primary progesterone receptor signaling cascades in neurons. It delineates the classical genomic pathway, involving nuclear receptors and direct gene regulation, and the non-classical, rapid-acting pathways initiated at the cell membrane that modulate kinase cascades and neuronal excitability. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the core mechanisms, quantitative data on receptor binding and downstream effects, mandatory visualizations of key pathways, and detailed protocols for essential experimental investigation.

Progesterone Receptor Isoforms in Neurons

Progesterone's effects in the brain are not mediated by a single receptor but by a diverse array of proteins, broadly categorized as classical intracellular receptors and non-classical membrane-associated receptors.[1][2]

-

Classical Progesterone Receptors (PRs): These are members of the nuclear steroid hormone receptor superfamily and function as ligand-activated transcription factors. They are transcribed from a single gene but utilize different promoters and translational start sites to produce two main isoforms:

-

PR-A: An N-terminally truncated form.

-

PR-B: The full-length isoform. The relative expression of PR-A and PR-B can vary by brain region and physiological state, leading to differential regulation of target genes. In the absence of a ligand, these receptors are complexed with chaperone proteins like heat shock proteins (Hsp90, hsp70).

-

-

Non-Classical Progesterone Receptors: These receptors mediate the rapid, non-genomic effects of progesterone.

-

Membrane Progesterone Receptors (mPRs): These are G-protein coupled receptors (GPCRs) belonging to the progestin and adipoQ receptor (PAQR) family. Five isoforms (mPRα, mPRβ, mPRγ, mPRδ, mPRε) have been identified in the brain and are coupled to various G-proteins, initiating rapid intracellular signaling cascades.

-

Progesterone Receptor Membrane Component 1 (PGRMC1): This is a single-pass transmembrane protein that is structurally distinct from classical PRs and mPRs. It is implicated in activating pathways such as Jak/STAT and Src kinase.

-

These receptors are widely expressed throughout the brain, including the hippocampus, cortex, hypothalamus, and cerebellum, in various neural cell types.

Core Signaling Cascades

Progesterone signaling in neurons is bifurcated into two main arms: a slower, genomic pathway that directly alters gene expression and a rapid, non-genomic pathway that modulates cytoplasmic signaling molecules.

Classical (Genomic) Signaling Pathway

The canonical pathway involves the direct regulation of gene transcription. Upon crossing the neuronal membrane, progesterone binds to intracellular PR-A or PR-B. This binding event triggers the dissociation of chaperone proteins and induces a conformational change in the receptor. The activated receptors then dimerize and translocate to the nucleus, where they bind to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes. This interaction, along with the recruitment of coactivators (e.g., SRC-1, CBP) or corepressors (e.g., SMRT, NCoR), modulates the rate of transcription of genes involved in neuroprotection (e.g., Bcl-2), synaptic plasticity, and neuronal development.

Non-Classical (Non-Genomic) Signaling Pathways

These pathways are characterized by their rapid onset (within seconds to minutes) and independence from gene transcription. They are typically initiated by progesterone binding to membrane-associated receptors (mPRs, PGRMC1) or through interactions of classical PRs located in the cytoplasm.

A primary outcome of non-classical signaling is the activation of intracellular kinase cascades, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase (PI3K/Akt) pathways.

-

MAPK/ERK Pathway: Activation of mPRs or cytoplasmic PRs can trigger a signaling cascade through Src kinase, Ras, and Raf, leading to the phosphorylation and activation of ERK1/2. Activated ERK can then translocate to the nucleus to phosphorylate transcription factors, such as cAMP response element-binding protein (CREB), thereby influencing gene expression indirectly. This pathway is crucial for progesterone's effects on neuronal survival and proliferation.

-

PI3K/Akt Pathway: This pathway is also activated by progesterone and is a key mediator of its neuroprotective and anti-apoptotic effects. Activated Akt can phosphorylate a variety of downstream targets that inhibit apoptosis and promote cell survival.

Ligand-Independent Activation and Crosstalk

An important feature of PR signaling in neurons is the concept of "ligand-independent" activation. Classical PRs can be activated in the absence of progesterone by other signaling molecules, such as dopamine and growth factors, through the activation of protein kinases like PKA. These kinases can phosphorylate the PR, leading to its activation. This represents a significant point of crosstalk, where neurotransmitter systems can co-opt steroid hormone machinery. Furthermore, the non-classical pathways, by activating kinases like ERK, can phosphorylate and modulate the activity of nuclear PRs, creating a feedback loop that integrates rapid and long-term signaling events.

Quantitative Analysis of Progesterone Signaling

The functional outcomes of progesterone signaling are highly dependent on receptor affinity, ligand concentration, and the magnitude of downstream pathway activation. The following tables summarize key quantitative data from neuronal and related experimental systems.

Table 1: Progesterone Receptor Binding Affinities

| Receptor Type | Subtype(s) | Dissociation Constant (Kd) | Reference(s) |

| Nuclear PR | PR-A / PR-B | ~1 nM | |

| Membrane PR | mPRα, mPRβ, etc. | ~2.7 - 5 nM | |

| Membrane PR | mPRδ | 2.71 nM | |

| Membrane PR | mPRε | 2.85 nM | |

| Membrane Component | PGRMC1 | ~100 nM |

Table 2: Quantitative Effects of Progesterone on Gene and Protein Expression in Neurons

| Target Gene/Protein | Experimental Model | Progesterone Effect | Fold/Percent Change | Reference(s) |

| Multiple Genes | Rat Cortex (TBI model) | Upregulation/Downregulation | >1.5-fold change for 1,114 genes | |

| Bcl-2, Bcl-x(L) | Rat Cortex (TBI model) | Upregulation of mRNA & protein | Not quantified, but significant increase | |

| Bax, Bad | Rat Cortex (TBI model) | Downregulation of mRNA & protein | Not quantified, but significant decrease | |

| BAX, Akt | Rat Cortex (TBI model) | Downregulation of protein | ~2-fold decrease | |

| PCNA | Rat Neural Progenitor Cells | Upregulation of protein | +62.9% | |

| CDC2 | Rat Neural Progenitor Cells | Upregulation of protein | +28.9% |

Table 3: Quantitative Effects of Progesterone on Kinase Activation and Synaptic Plasticity

| Parameter | Experimental Model | Progesterone Concentration | Effect | Reference(s) |

| ERK Phosphorylation | NGF-induced PC12 Cells | 10 µM - 100 µM | Increased phosphorylation | |

| p42 ERK Phosphorylation | Mouse Dorsal Hippocampus | Infusion | Biphasic: Increase at 5 min, decrease at 15 min | |

| Long-Term Potentiation (LTP) | Rat Hippocampal Slices | 0.1 µM - 1 µM | Significant decrease in LTP magnitude |

Key Experimental Protocols for Studying Progesterone Receptor Signaling

Investigating the PR signaling cascade requires a suite of molecular and physiological techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) and Western Blotting for Protein Interactions

This protocol is designed to identify proteins (e.g., co-regulators, kinases) that interact with PR in brain tissue lysates.

1. Brain Tissue Lysis:

-

Homogenize dissected brain tissue (e.g., hippocampus, cortex) on ice in ice-cold RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail (e.g., 1 mM PMSF, 10 µg/mL aprotinin, 2.5 µg/mL leupeptin, 1 mM sodium orthovanadate).

-

Incubate the homogenate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant (total protein lysate). Determine protein concentration using a Bradford or BCA assay.

2. Immunoprecipitation (IP):

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.

-

Centrifuge and collect the pre-cleared supernatant.

-

Add 2-4 µg of a ChIP-grade anti-PR antibody (or a control IgG) to 500-1000 µg of pre-cleared lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

Collect the beads by centrifugation and wash 3-5 times with ice-cold wash buffer (e.g., modified RIPA or Tris-buffered saline with 0.1% Tween 20).

3. Western Blotting:

-

Elute the protein complexes from the beads by boiling in 2x Laemmli sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in TBS-T (Tris-Buffered Saline with 0.1% Tween 20).

-

Incubate the membrane with a primary antibody against the suspected interacting protein (e.g., anti-SRC-1, anti-p-ERK) overnight at 4°C (typical dilution 1:1000 in blocking buffer).

-

Wash the membrane with TBS-T and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Chromatin Immunoprecipitation (ChIP) for DNA-Binding Analysis

This protocol is used to identify the specific DNA sequences (e.g., PREs) to which PR binds in neuronal cells.

1. Cross-linking:

-

Treat cultured neuronal cells or dissociated brain tissue with 1% formaldehyde in culture medium for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction by adding glycine to a final concentration of 0.125 M and incubating for 5 minutes.

2. Cell Lysis and Chromatin Shearing:

-

Wash cells with ice-cold PBS and lyse using a cell lysis buffer (e.g., 5 mM HEPES, 85mM KCl, 0.5% NP40, pH 8.0).

-

Isolate nuclei and resuspend in a nuclear lysis buffer (e.g., 50 mM Tris-HCl, 10 mM EDTA, 1% SDS, pH 8.1).

-

Shear the chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication time and power is critical.

3. Immunoprecipitation:

-

Perform IP as described in the Co-IP protocol (Section 4.1, Step 2), using a ChIP-validated anti-PR antibody. An input control sample (sheared chromatin without IP) should be saved.

4. Reverse Cross-links and DNA Purification:

-

Elute the chromatin from the beads.

-

Reverse the protein-DNA cross-links by incubating the eluted samples and the input control in a high-salt buffer at 65°C for 4-6 hours.

-

Treat with RNase A and then Proteinase K to remove RNA and proteins.

-

Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

5. Analysis:

-

Analyze the purified DNA using quantitative PCR (qPCR) with primers flanking a suspected PRE or by next-generation sequencing (ChIP-Seq) for genome-wide analysis.

Analysis of Kinase Phosphorylation (ERK)

This protocol measures the activation of kinase pathways in response to progesterone.

1. Cell Treatment and Lysis:

-

Culture primary neurons or a neuronal cell line (e.g., PC12, SH-SY5Y).

-

Serum-starve the cells for 3-6 hours to reduce baseline kinase activity.

-

Treat cells with progesterone (e.g., 10 nM - 10 µM) or vehicle for various time points (e.g., 0, 5, 15, 30 minutes).

-

Immediately lyse the cells on ice with ice-cold RIPA buffer supplemented with phosphatase inhibitors.

2. Western Blotting:

-

Perform western blotting as described in Section 4.1, Step 3.

-

Probe one membrane with a primary antibody specific to the phosphorylated form of the kinase (e.g., anti-phospho-ERK1/2).

-

To normalize for protein loading, the same membrane can be stripped and re-probed with an antibody that recognizes the total amount of the kinase (e.g., anti-total-ERK1/2), or a parallel blot can be run.

-

Quantify band intensity using densitometry. The ratio of phospho-protein to total protein indicates the level of kinase activation.

Electrophysiological Analysis of Synaptic Plasticity

This protocol assesses the effect of progesterone on long-term potentiation (LTP), a cellular correlate of learning and memory, in hippocampal slices.

1. Hippocampal Slice Preparation:

-

Rapidly dissect the hippocampus from a rodent brain in ice-cold artificial cerebrospinal fluid (aCSF).

-

Prepare 300-400 µm thick transverse slices using a vibratome.

-

Allow slices to recover for at least 1 hour in aCSF oxygenated with 95% O₂ / 5% CO₂.

2. Electrophysiological Recording:

-

Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline fEPSP recording for at least 20 minutes.

3. Progesterone Application and LTP Induction:

-

Switch to aCSF containing progesterone at the desired concentration (e.g., 1 µM) and perfuse for 20-30 minutes.

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

-

Continue recording the fEPSP slope for at least 60 minutes post-HFS to measure the magnitude and stability of LTP. Compare the results to vehicle-treated control slices.

Conclusion and Future Directions

The progesterone receptor signaling network in neurons is a highly integrated system involving classical genomic regulation, rapid non-genomic kinase activation, and intricate crosstalk with other neurotransmitter systems. This complexity allows progesterone to orchestrate a wide range of neuronal functions, from developmental processes like myelination to dynamic regulation of synaptic plasticity and robust neuroprotection. The quantitative differences in receptor affinities and the dose-dependent effects on gene expression highlight the nuanced control exerted by this hormone.

For drug development professionals, the existence of multiple receptor isoforms and distinct signaling pathways offers numerous potential targets for therapeutic intervention. The development of selective PR modulators (SPRMs) that can preferentially activate neuroprotective non-genomic pathways while minimizing genomic side effects is a promising avenue of research. Future work should focus on elucidating the cell-type-specific nature of PR signaling in the brain, mapping the complete PR-regulated transcriptome and proteome in neurons, and further defining the mechanisms of crosstalk between progesterone and other signaling systems in both healthy and diseased states. The experimental protocols provided herein offer a robust framework for pursuing these critical research questions.

References

Unveiling the Progestational Enigma: A Technical Guide to the Discovery and Function of Progesterone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Progesterone, a steroid hormone pivotal to female reproductive health, has a rich history of scientific inquiry that has progressively unraveled its complex physiological roles. From its initial conceptualization as a secretory product of the corpus luteum to the elucidation of its intricate signaling pathways, the journey of progesterone research has been marked by groundbreaking discoveries. This technical guide provides an in-depth exploration of the historical timeline of progesterone's discovery, a detailed examination of its multifaceted functions, and a comprehensive overview of the experimental methodologies and signaling pathways that underpin our current understanding.

A Journey Through Time: The Discovery and Elucidation of Progesterone

The story of progesterone's discovery is a testament to the cumulative nature of scientific progress, building upon centuries of anatomical and physiological observations. The following timeline highlights the key milestones in this journey.

| Year | Key Discovery/Event | Principal Investigator(s) |

| 1672 | First detailed description of the corpus luteum in the ovary. | Regnier de Graaf |

| Late 1890s | Postulated that the corpus luteum is an organ of internal secretion. | Gustav Born, Louis-Auguste Prenant |

| 1903 | Demonstrated the necessity of the corpus luteum for the implantation and maintenance of pregnancy in rabbits through surgical removal (luteectomy). | Ludwig Fraenkel |

| 1928-1929 | Developed a bioassay in ovariectomized rabbits to demonstrate the progestational effect of corpus luteum extracts on the uterine endometrium, preparing it for implantation. They named the active substance "progestin". | George W. Corner, Willard M. Allen |

| 1934 | Independently isolated and crystallized the pure hormone from the corpus luteum of pigs. The chemical structure was also determined, leading to the formal naming of the hormone as "progesterone". | Adolf Butenandt, Karl Heinrich Slotta, and others |

| 1970 | Discovery and characterization of the progesterone receptor (PR) in the chick oviduct, a crucial step in understanding its mechanism of action. | Bert W. O'Malley and colleagues |

| Late 20th Century onwards | Elucidation of the genomic and non-genomic signaling pathways of progesterone, revealing a more complex and rapid mode of action than previously understood. | Various researchers |

Core Functions of Progesterone: Beyond Gestation

While progesterone is famously known as the "hormone of pregnancy," its physiological roles extend far beyond gestation, influencing a wide array of processes within the female body.

Regulation of the Menstrual Cycle and Ovulation

Progesterone plays a critical role in the luteal phase of the menstrual cycle. Following ovulation, the corpus luteum produces progesterone, which prepares the endometrium for potential implantation of a fertilized egg by inducing a secretory transformation.[1] If fertilization does not occur, the corpus luteum degenerates, leading to a drop in progesterone levels and the onset of menstruation.[1]

Maintenance of Pregnancy

Upon successful implantation, the corpus luteum continues to produce progesterone until the placenta takes over this function.[1] During pregnancy, progesterone is essential for:

-

Maintaining uterine quiescence: It suppresses uterine contractions, preventing premature labor.[1]

-

Supporting endometrial development: It ensures a nourishing environment for the growing fetus.[1]

-

Inhibiting maternal immune rejection of the fetus.

-

Promoting mammary gland development in preparation for lactation.

Systemic and Neurological Effects

Progesterone and its metabolites also exert effects on various other systems:

-

Neuroprotection: Progesterone has been shown to have protective effects on the brain and nervous system.

-

Mood and Sleep: It can have sedative and anxiolytic effects, influencing mood and sleep patterns.

-

Body Temperature: Progesterone is responsible for the slight increase in basal body temperature observed during the luteal phase of the menstrual cycle.

Quantitative Insights into Progesterone Dynamics

The concentration of progesterone in the body fluctuates significantly depending on the physiological state. The following tables summarize typical progesterone levels and receptor binding affinities.

Table 1: Serum Progesterone Levels in Females

| Phase/Condition | Progesterone Level (ng/mL) | Progesterone Level (nmol/L) |

| Follicular Phase | < 1.0 | < 3.18 |

| Luteal Phase | 5 - 20 | 15.9 - 63.6 |

| Mid-Luteal Phase | > 10 (indicative of ovulation) | > 31.8 |

| Pregnancy - 1st Trimester | 11.2 - 90.0 | 35.6 - 286.2 |

| Pregnancy - 2nd Trimester | 25.6 - 89.4 | 81.4 - 284.3 |

| Pregnancy - 3rd Trimester | 48.4 - 422.5 | 154 - 1343.5 |

| Postmenopausal | < 1.0 | < 3.18 |

Data compiled from multiple sources.

Table 2: Progesterone Receptor (PR) Binding Affinities (Kd) for Various Ligands

| Ligand | Binding Affinity (Kd) in nM |

| Progesterone | ~1 |

| Norethindrone | ~1 - 5 |

| Levonorgestrel | ~0.5 - 2 |

| Medroxyprogesterone Acetate (MPA) | ~1 - 10 |

| Mifepristone (RU-486) | ~0.1 - 1 |

Note: Kd values can vary depending on the experimental conditions and tissue source.

Foundational Experimental Protocols

The following sections detail the methodologies of key experiments that were instrumental in the discovery and characterization of progesterone's function.

The Corner-Allen Bioassay for Progestational Activity

This bioassay was pivotal in demonstrating the endometrial-transforming effects of corpus luteum extracts.

Experimental Workflow:

Methodology:

-

Animal Preparation: Sexually mature female rabbits were ovariectomized to remove the endogenous source of ovarian hormones. The animals were then left for a period of 18-21 days to allow for the atrophy of the uterine lining. Following this, the rabbits were primed with daily injections of an estrogenic substance (such as estradiol benzoate) for 6-8 days. This priming step was crucial to induce a proliferative state in the endometrium, mimicking the follicular phase of the menstrual cycle.

-

Treatment: The primed rabbits were then injected with the test substance, which could be a crude extract of the corpus luteum or, later, purified progesterone. The injections were administered daily for a period of five days.

-

Analysis: On the sixth day, the rabbits were euthanized, and their uteri were excised. The uterine tissue was then fixed, sectioned, and stained for histological examination. The degree of "progestational proliferation" was assessed based on characteristic changes in the endometrium, including increased glandular complexity, secretion into the glandular lumens, and stromal edema. These changes indicated the presence of a progestational substance in the injected extract.

Isolation and Purification of Progesterone (Butenandt's Method)

Adolf Butenandt and his colleagues were among the first to isolate and crystallize pure progesterone from sow corpora lutea. Their method involved a series of chemical extractions and purifications.

Experimental Workflow:

Methodology:

-

Extraction: Large quantities of corpora lutea, typically sourced from sows, were minced and subjected to extraction with ethanol to dissolve the lipophilic hormones.

-

Concentration and Partitioning: The ethanolic extract was concentrated, and the residue was partitioned between petroleum ether and aqueous methanol. This step was crucial for removing a significant portion of the contaminating fats and lipids.

-

Saponification and Further Extraction: The extract was then saponified (treated with a strong base) to convert fatty acid esters into water-soluble soaps, which could then be removed. The non-saponifiable fraction, containing the progesterone, was then extracted with ether.

-

Fractional Crystallization: The final and most critical step was fractional crystallization. The crude extract was dissolved in a suitable solvent (such as acetone or methanol) and allowed to cool slowly. Progesterone, being less soluble at lower temperatures, would crystallize out of the solution, leaving more soluble impurities behind. This process was repeated multiple times with different solvent systems to achieve a high degree of purity, ultimately yielding crystalline progesterone.

Progesterone Signaling: A Dual Mechanism of Action

Progesterone exerts its cellular effects through two primary signaling pathways: the classical genomic pathway and the more recently discovered non-genomic pathways.

Genomic Signaling Pathway

The genomic pathway involves the interaction of progesterone with its intracellular receptors, Progesterone Receptor A (PR-A) and Progesterone Receptor B (PR-B), which are members of the nuclear receptor superfamily of transcription factors.

Mechanism:

-

Ligand Binding: Progesterone, being a lipophilic molecule, readily diffuses across the cell membrane and binds to its cognate progesterone receptor (PR) located in the cytoplasm or nucleus. In its inactive state, the PR is part of a large multiprotein complex that includes heat shock proteins (HSPs).

-

Receptor Activation and Dimerization: The binding of progesterone induces a conformational change in the PR, causing the dissociation of the HSPs. This allows the receptor to dimerize, forming either a PR-A/PR-A homodimer, a PR-B/PR-B homodimer, or a PR-A/PR-B heterodimer.

-

Nuclear Translocation and DNA Binding: The activated PR dimer translocates into the nucleus and binds to specific DNA sequences known as progesterone response elements (PREs) located in the promoter regions of target genes.

-

Transcriptional Regulation: Upon binding to PREs, the PR dimer recruits a complex of co-activator or co-repressor proteins, which in turn modulate the transcription of progesterone-responsive genes by RNA polymerase II. This leads to the synthesis of new proteins that mediate the physiological effects of progesterone.

Non-Genomic Signaling Pathways

In addition to the slower genomic pathway, progesterone can also elicit rapid cellular responses through non-genomic signaling mechanisms that do not require gene transcription. These pathways are often initiated at the cell membrane and involve the activation of intracellular signaling cascades.

Mechanism:

One of the well-characterized non-genomic pathways involves the activation of the mitogen-activated protein kinase (MAPK) cascade.

-

Membrane-Initiated Signaling: Progesterone can bind to and activate membrane-associated progesterone receptors (mPRs) or interact with the cytoplasmic pool of the classical PR.

-

Activation of Src Kinase: This initial binding event leads to the rapid activation of the non-receptor tyrosine kinase, Src.

-

MAPK Cascade Activation: Activated Src then initiates a signaling cascade that includes the activation of Ras, Raf, MEK, and finally, the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key members of the MAPK family.

-

Downstream Effects: Activated MAPK can then phosphorylate a variety of downstream target proteins, including transcription factors and other enzymes, leading to rapid changes in cellular function, such as cell proliferation, migration, and apoptosis, without the need for new gene synthesis.

Conclusion

The journey of progesterone from a mysterious "progestational" substance to a well-characterized hormone with diverse physiological roles is a compelling narrative of scientific discovery. The development of sophisticated experimental techniques has allowed researchers to move beyond simple observation to a deep molecular understanding of its function. For professionals in research and drug development, this comprehensive knowledge of progesterone's history, its quantitative dynamics, the experimental methodologies used to study it, and its intricate signaling pathways provides a robust foundation for future innovation. The continued exploration of progesterone's complex biology holds immense promise for the development of novel therapeutic strategies for a wide range of reproductive and non-reproductive health conditions.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Molecular Mechanism of Progesterone Action in Immune Cells

This technical guide provides a comprehensive overview of the molecular mechanisms underlying progesterone's influence on the immune system. It details the signaling pathways, summarizes key quantitative data, and outlines common experimental protocols used in this field of research.

Introduction

Progesterone, a steroid hormone primarily known for its role in the female reproductive cycle, is also a potent modulator of the immune response. Its immunomodulatory effects are critical for maternal-fetal tolerance during pregnancy and are increasingly being investigated for their therapeutic potential in autoimmune diseases, inflammatory conditions, and oncology. Progesterone's actions on immune cells are complex, involving both classical genomic pathways mediated by nuclear progesterone receptors and rapid, non-genomic pathways initiated at the cell membrane. This guide will delve into these mechanisms, providing a detailed understanding for researchers and drug development professionals.

Progesterone Receptors in Immune Cells

The effects of progesterone on immune cells are mediated by several distinct receptor types. The expression and functional relevance of these receptors can vary significantly between different immune cell lineages.

-

Nuclear Progesterone Receptors (nPRs): These are ligand-activated transcription factors that, upon progesterone binding, translocate to the nucleus and regulate gene expression. The two main isoforms, PR-A and PR-B, are transcribed from the same gene but have different transcriptional activities.

-

Progesterone Receptor Membrane Component 1 and 2 (PGRMC1 and PGRMC2): These are single-pass transmembrane proteins implicated in a variety of cellular processes, including steroid signaling and cell survival.

-

Membrane Progestin Receptors (mPRs): These are G-protein coupled receptors that mediate rapid, non-genomic progesterone signaling. The main subtypes are mPRα, mPRβ, and mPRγ.

Molecular Mechanisms of Progesterone Action

Progesterone exerts its effects on immune cells through two primary pathways:

Genomic Pathway

The classical genomic pathway involves the binding of progesterone to nuclear progesterone receptors (nPRs) in the cytoplasm. This binding event leads to the dissociation of heat shock proteins, receptor dimerization, and translocation of the progesterone-receptor complex into the nucleus. Inside the nucleus, this complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This pathway is responsible for the long-term effects of progesterone on immune cell function, such as differentiation and cytokine production.

Caption: Genomic signaling pathway of progesterone in immune cells.

Non-Genomic Pathway

The non-genomic actions of progesterone are characterized by their rapid onset, occurring within seconds to minutes, and are mediated by membrane-associated progesterone receptors (mPRs and PGRMC1/2). These pathways often involve the activation of intracellular signaling cascades, such as mitogen-activated protein kinases (MAPKs) and protein kinase A (PKA), leading to rapid changes in cellular function, including ion flux and enzyme activity. These rapid effects can, in turn, influence downstream genomic events.

Caption: Non-genomic signaling pathway of progesterone in immune cells.

Effects of Progesterone on Different Immune Cells

Progesterone's immunomodulatory effects are cell-type specific. Below is a summary of its actions on key immune cell populations.

T Cells

Progesterone generally promotes a shift from a pro-inflammatory Th1 response to an anti-inflammatory Th2 response. It has been shown to suppress the production of Th1 cytokines like IFN-γ and TNF-α, while promoting the production of Th2 cytokines such as IL-4 and IL-10. This is partly achieved through the induction of the transcription factor Th2-T-bet.

Macrophages

In macrophages, progesterone can inhibit the production of pro-inflammatory cytokines and chemokines. It has also been shown to promote the differentiation of macrophages towards an M2 "alternatively activated" phenotype, which is involved in tissue repair and resolution of inflammation.

Dendritic Cells (DCs)

Progesterone can modulate the function of dendritic cells, which are key antigen-presenting cells. It can inhibit the maturation of DCs and reduce their ability to stimulate T cell proliferation and differentiation into Th1 cells.

Natural Killer (NK) Cells